molecular formula C19H14ClN3O6S B3005355 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate CAS No. 877636-56-1

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Cat. No.: B3005355
CAS No.: 877636-56-1
M. Wt: 447.85
InChI Key: IFHQXQMLFSKJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a pyran-4-one core linked to a 4,6-dimethylpyrimidine-2-ylthio moiety via a methylene bridge, esterified with 2-chloro-5-nitrobenzoic acid.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O6S/c1-10-5-11(2)22-19(21-10)30-9-13-7-16(24)17(8-28-13)29-18(25)14-6-12(23(26)27)3-4-15(14)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHQXQMLFSKJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrimidine-Thio Intermediate

      Starting Materials: 4,6-dimethylpyrimidine-2-thiol.

      Reaction Conditions: The thiol group is activated using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

  • Coupling with Pyran Derivative

      Intermediate: The activated pyrimidine-thio intermediate is then reacted with a suitable pyran derivative under mild heating conditions to form the thioether linkage.

  • Esterification with 2-chloro-5-nitrobenzoic Acid

      Final Step: The resulting compound is esterified with 2-chloro-5-nitrobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones from the thioether group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduction of the nitro group to an amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can modify the benzoate or pyrimidine rings, leading to a variety of derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C21H19ClN2O5SC_{21}H_{19}ClN_{2}O_{5}S, with a molecular weight of approximately 432.91 g/mol. Its structure includes a pyrimidine moiety, a pyran ring, and a chloro-nitrobenzoate group, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry Applications

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. The nitrobenzoate moiety can undergo bioreduction to generate reactive intermediates that may disrupt cellular functions in bacteria and fungi.
  • Anticancer Activity : The compound has shown promise in cancer research due to its ability to interact with specific molecular targets within cancer cells. Research suggests that it may inhibit cell proliferation and induce apoptosis in certain cancer cell lines.
  • Enzyme Inhibition : The compound's structural features allow it to bind effectively to enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.

Organic Synthesis Applications

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate serves as a versatile intermediate in organic synthesis:

  • Synthesis of Derivatives : The compound can be modified to yield various derivatives with altered biological activities or pharmacological profiles. For example, substituting the chloro group with different halogens or functional groups can lead to compounds with enhanced solubility or reactivity .
  • Building Block for Complex Molecules : Its unique structure makes it an excellent building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

The biological activity of this compound has been investigated through several studies:

  • Mechanism of Action : Research has focused on elucidating how the compound interacts with biological targets at the molecular level. Understanding these interactions is crucial for developing new therapeutic agents based on this scaffold .
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.
    • Another investigation into its antimicrobial properties revealed effective inhibition against drug-resistant bacterial strains, which is critical given the rising concern of antibiotic resistance.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitrobenzoate moiety can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine and pyran rings may also contribute to binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues (Table 1):

Compound Name Substituents (Benzoate Position) Molecular Weight Key Properties
Target Compound: 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate 2-Cl, 5-NO₂ ~463.8* High electron-withdrawing groups; predicted stability in acidic conditions
Analog 1: 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate 3-Br 447.3 Moderate reactivity; bromine enhances lipophilicity
Analog 2: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine core 535.6 Flattened boat conformation; C–H···O hydrogen bonding stabilizes crystal packing
Analog 3: 5-(4,6-diamino-5-((2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)imino)methyl)-2-oxopyrimidin-1(2H)-yl imidazolidine-2,4-dione Imidazolidine-dione linker ~500 (estimated) Enhanced hydrogen-bonding capacity; potential for kinase inhibition

*Calculated based on analogous structures.

Key Observations :

  • Conformational Stability: Analog 2’s crystallographic data reveals a puckered pyrimidine ring stabilized by hydrogen bonding, suggesting that the target compound’s pyran-pyrimidine system may adopt similar non-planar conformations under certain conditions .
  • Pharmacological Potential: Analog 3’s imidazolidine-dione motif highlights the importance of hydrogen-bond donors/acceptors in bioactivity, a feature less pronounced in the target compound due to its nitro group’s steric and electronic constraints .
Pharmacological Hypotheses

While direct bioactivity data for the target compound is unavailable, structural parallels suggest:

  • Kinase Inhibition : Analog 3’s imidazolidine-dione scaffold inhibits kinases; the target compound’s pyran core may similarly interact with ATP-binding pockets .

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic compound characterized by its unique structural features combining pyrimidine, pyran, and benzoate moieties. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and receptor antagonist properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O5SC_{18}H_{18}ClN_{3}O_{5}S, with a molecular weight of approximately 427.4 g/mol. The compound features a thioether linkage that may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₅S
Molecular Weight427.4 g/mol
Structural FeaturesPyrimidine, Pyran, Benzoate
SolubilityVaries (solvent-dependent)

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Similar compounds have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of pyrimidine and pyran have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Compounds with similar structural motifs have been investigated for their anticancer effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, the thioether group may facilitate interactions with cellular targets involved in cancer progression .
  • Receptor Antagonism :
    • Notably, a closely related compound was identified as a functional antagonist of the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis. This suggests that the compound may also interact with G-protein coupled receptors (GPCRs), potentially influencing metabolic pathways .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The thioether group may enhance binding affinity to enzyme active sites, disrupting normal enzymatic functions.
  • Receptor Interaction : The compound's structural features allow it to interact selectively with specific receptors, modulating their activity.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives containing the pyrimidine-thioether structure exhibited significant antimicrobial effects against resistant strains of bacteria .
  • Anticancer Research :
    • Research highlighted the ability of pyran derivatives to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest .
  • Receptor Antagonism :
    • The discovery of ML221 as a selective APJ receptor antagonist illustrates the potential for similar compounds to influence cardiovascular signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing pyrimidine-thioether derivatives, and how can they be adapted for synthesizing the target compound?

  • Answer : Common approaches involve coupling thiol-containing pyrimidine intermediates (e.g., 4,6-dimethylpyrimidin-2-thiol) with activated alkylating agents. For example, in analogous syntheses, thioether bonds are formed via nucleophilic substitution under anhydrous conditions with bases like triethylamine or N-methylmorpholine in DMF . Reaction optimization (e.g., temperature, solvent polarity) is critical: reports yields >90% for thioether-linked pyrrolo[2,3-d]pyrimidines using 2-chloro-4,6-dimethoxy-1,3,5-triazine as an activating agent. For the target compound, similar conditions with a pyran-3-yl ester precursor may be applicable. Purification typically involves silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing the nitrobenzoate and pyrimidine moieties in this compound?

  • Answer :

  • 1H/13C NMR : Key for confirming substitution patterns. For example, pyrimidine methyl groups (4,6-dimethyl) appear as singlets near δ 2.5 ppm, while pyran-4-oxo protons resonate at δ 6.0–6.5 ppm . The nitro group in the benzoate moiety deshields adjacent protons, producing distinct splitting patterns (e.g., δ 8.0–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Confirms ester C=O (∼1700 cm⁻¹) and nitro group (∼1520, 1350 cm⁻¹) stretching .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the pyran ring and thioether linkage?

  • Answer : Single-crystal X-ray diffraction (as in ) reveals puckering angles and dihedral deviations. For example, in thiazolo[3,2-a]pyrimidine derivatives, the pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å from plane), while fused rings form dihedral angles >80° with aromatic systems . For the target compound, hydrogen bonding (C–H···O) between the pyran-4-oxo group and nitrobenzoate oxygen may stabilize the crystal lattice, which can be quantified via Hirshfeld surface analysis .

Q. What experimental strategies address contradictory bioactivity data in nitrobenzoate derivatives across studies?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To mitigate:

  • Dose-Response Curves : Use standardized IC50 protocols with positive controls (e.g., ’s Src/Abl kinase inhibition assays).
  • Metabolic Stability Tests : Assess nitro group reduction in liver microsomes, which may deactivate the compound .
  • Structural Analog Comparison : Compare with ’s pyrrolo[2,3-d]pyrimidines to identify critical pharmacophores (e.g., thioether vs. ester linkages).

Q. How do computational methods (e.g., DFT) predict the electronic effects of the nitro group on the compound’s reactivity and stability?

  • Answer : Density Functional Theory (DFT) calculations model electron-withdrawing effects of the nitro group, which polarize the benzoate ester and influence hydrolysis rates. For example, the nitro group’s meta-position relative to the ester may reduce steric hindrance, enhancing stability under acidic conditions. Solvent interaction studies (e.g., polarizable continuum models) can predict solubility trends .

Methodological Considerations

Q. What purification techniques are optimal for isolating the target compound from by-products like unreacted pyrimidine precursors?

  • Answer :

  • Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar nitrobenzoate derivatives from non-polar pyrimidine starting materials .
  • Recrystallization : Ethyl acetate/ethanol mixtures (3:2) are effective for high-purity crystals, as demonstrated in for analogous compounds (yield: 78%, mp 427–428 K) .

Q. How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

  • Answer :

  • pH-Varied Hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring nitrobenzoate ester cleavage via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess nitro group-mediated photo-degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.